Octyl benzoate

Description

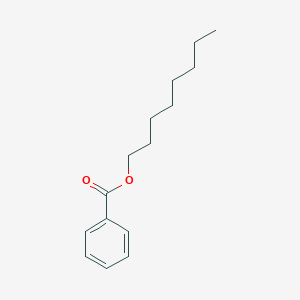

Structure

3D Structure

Properties

IUPAC Name |

octyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECVSKFWRQYTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059103 | |

| Record name | Benzoic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-50-8 | |

| Record name | Octyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JQ9R1SYRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Octyl Benzoate

Introduction

This compound is a benzoate ester formed from the condensation of benzoic acid and octan-1-ol.[1][2] It finds applications as a fragrance agent and is a component of some personal care products.[2][3] In the pharmaceutical and drug development sectors, understanding the synthesis of such esters is crucial for the development of new chemical entities and drug delivery systems. This technical guide provides a detailed overview of the primary methods for synthesizing this compound, including experimental protocols, quantitative data for comparison, and diagrams of the reaction pathways and workflows.

The principal methods for the synthesis of this compound are:

-

Direct Esterification (Fischer-Speier Esterification)

-

Enzymatic Synthesis

-

Transesterification

This guide will delve into the specifics of each of these methods, providing the necessary details for their replication and optimization in a laboratory setting.

Direct Esterification (Fischer-Speier Esterification)

Direct esterification, commonly known as Fischer-Speier esterification, is a widely used method for the synthesis of esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[4] The reaction between benzoic acid and octanol yields this compound and water. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, or water is removed as it is formed.[5]

Reaction Pathway

Caption: Fischer-Speier esterification of benzoic acid and octanol.

Experimental Protocol

This protocol is adapted from standard Fischer esterification procedures.[6][7][8]

Materials:

-

Benzoic acid

-

Octan-1-ol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottomed flask, combine 8.00 g (0.0656 mol) of benzoic acid and 25 mL of octan-1-ol.[6] A molar excess of octanol is used to shift the equilibrium towards the product.

-

Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.[6]

-

Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux using a heating mantle for 1-2 hours.[6][7]

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 75 mL of water.[6]

-

Rinse the reaction flask with 35 mL of diethyl ether and add this to the separatory funnel.[6]

-

Shake the funnel gently, venting frequently to release any pressure.

-

Allow the layers to separate and drain the lower aqueous layer.

-

-

Neutralization:

-

Drying and Solvent Removal:

-

Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove residual water.[7]

-

Decant the dried solution into a pre-weighed round-bottomed flask.

-

Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be further purified by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | ~75% (isolated) | [6] |

| Catalyst | Concentrated H₂SO₄ | [6][7] |

| Reactant Ratio | Molar excess of alcohol | [6] |

| Reaction Time | 1-2 hours | [6][7] |

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods.[9] Lipases are commonly employed as biocatalysts for the esterification of benzoic acid with alcohols.[10] The immobilized lipase from Candida antarctica, Novozym 435, is a particularly effective catalyst for this transformation.[11] This method operates under milder conditions and reduces the formation of byproducts.

Reaction Pathway

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound | C15H22O2 | CID 66751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 94-50-8 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. studylib.net [studylib.net]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Octyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl benzoate (CAS No. 94-50-8) is an organic compound, specifically the ester of n-octanol and benzoic acid. It is a colorless to pale straw-colored, slightly viscous liquid with a characteristic fruity, balsamic odor. Widely utilized in the fragrance and cosmetic industries, this compound is also gaining attention in the pharmaceutical sector for its potential applications in drug delivery systems, primarily as a solvent and a skin penetration enhancer. Its lipophilic nature and interaction with skin lipids make it a subject of interest for topical and transdermal drug formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role in drug delivery.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and application in various fields. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O₂ | |

| Molecular Weight | 234.33 g/mol | |

| Appearance | Colorless to very pale straw-colored, slightly viscous liquid | |

| Odor | Fruity, balsamic | |

| Density | 0.9614 - 0.9679 g/cm³ at 15-20 °C | |

| Boiling Point | 305.0 - 305.5 °C at 760 mmHg | |

| 182-183 °C at 21 Torr | ||

| Melting Point | Not available | |

| Flash Point | 135.0 - 140.63 °C | |

| Water Solubility | 0.9178 mg/L at 25 °C (estimated) | |

| Practically insoluble | ||

| Solubility in Organic Solvents | Soluble in alcohol and oils | |

| LogP (o/w) | 5.691 - 5.7 (estimated) | |

| Refractive Index (nD) | 1.4880 - 1.491 at 20 °C | |

| Vapor Pressure | 0.000312 mmHg at 25 °C (estimated) |

Experimental Protocols

Synthesis of this compound via Azeotropic Esterification

The most common method for synthesizing this compound is the Fischer esterification of benzoic acid with n-octanol, often employing azeotropic distillation to remove water and drive the reaction to completion.

Materials:

-

Benzoic acid

-

n-Octanol

-

Toluene (or another suitable azeotropic agent)

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine benzoic acid, a molar excess of n-octanol, and toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Assemble the Dean-Stark apparatus and reflux condenser with the flask.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted benzoic acid.

-

Wash again with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the toluene by rotary evaporation.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Caption: Workflow for the synthesis of this compound.

Determination of Physicochemical Properties

a) Solubility Determination (Qualitative and Quantitative)

Qualitative Method:

-

Place a small, accurately weighed amount of this compound into a test tube.

-

Add a measured volume of the solvent (e.g., water, ethanol) in small increments.

-

After each addition, vigorously agitate the mixture using a vortex mixer.

-

Observe for the formation of a clear, homogeneous solution, indicating solubility.

Quantitative Method (Shake-Flask Method):

-

Prepare a supersaturated solution of this compound in the desired solvent at a constant temperature.

-

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy

An In-depth Technical Guide to Octyl Benzoate (CAS 94-50-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of octyl benzoate (CAS No. 94-50-8), a benzoate ester with significant applications across various industries, including pharmaceuticals, cosmetics, and food science. This document details its chemical and physical properties, synthesis, analytical identification, applications, and safety protocols, presenting data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

This compound is an organic compound classified as a benzoate ester, resulting from the formal condensation of benzoic acid and octan-1-ol.[1][2] It is a colorless to pale straw-colored, slightly viscous liquid.[1][3] It is characterized by a fruity and balsamic aroma.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 94-50-8 | [6] |

| Molecular Formula | C₁₅H₂₂O₂ | [3][6] |

| Molecular Weight | 234.33 g/mol | [3][6] |

| Appearance | Colorless, clear liquid | [1][5] |

| Boiling Point | 305.5 °C at 760 mm Hg | [1][5] |

| Density | 0.9639 g/cm³ at 20°C | [1] |

| Refractive Index (nD) | 1.4880 at 20°C | [1] |

| Flash Point | 135 °C (275 °F) TCC | [5] |

| Vapor Pressure | 0.000312 mmHg at 25 °C (estimated) | [5] |

| Solubility | Insoluble in water; soluble in alcohol, oils, and organic solvents. | [1][3] |

| logP (o/w) | 5.47 - 5.7 | [2][7] |

Synthesis and Manufacturing

The primary industrial production method for this compound is the azeotropic esterification of benzoic acid with n-octanol.[1][3] This reaction is a classic example of Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst.

-

Reactant Preparation : In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of benzoic acid and octan-1-ol.

-

Catalyst Addition : Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Solvent : Use a solvent like toluene or xylene to facilitate the azeotropic removal of water, which is a byproduct of the reaction.

-

Reaction : Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, with the denser water separating and the solvent returning to the flask, driving the equilibrium towards the ester product.

-

Monitoring : Monitor the reaction's progress by measuring the amount of water collected. The reaction is complete when no more water is formed.

-

Work-up : After cooling, neutralize the acid catalyst with a base wash (e.g., sodium bicarbonate solution). Wash the organic layer with water and then brine.

-

Purification : Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by vacuum distillation.

Caption: Synthesis workflow for this compound via Fischer esterification.

Identification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of this compound. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint.

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent, such as dichloromethane or hexane.

-

Injection : Inject an aliquot (typically 1 µL) of the prepared sample into the GC injector port.

-

Gas Chromatography : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or similar). The column separates components based on their boiling points and interactions with the stationary phase. A typical temperature program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Mass Spectrometry : As components elute from the GC column, they enter the mass spectrometer's ion source. In EI mode, molecules are bombarded with 70 eV electrons, causing fragmentation.

-

Detection : The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

-

Data Analysis : The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for identification.

Table 2: Key Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity | Interpretation |

| 105 | 97.86% | Benzoyl cation [C₆H₅CO]⁺ (Base Peak) |

| 123 | 99.99% | Fragment from McLafferty rearrangement |

| 77 | 53.61% | Phenyl cation [C₆H₅]⁺ |

| 41 | 26.79% | Alkyl fragment |

| 70 | 20.95% | Alkyl fragment |

| (Data sourced from NIST Mass Spectrometry Data Center)[2] |

Applications in Research and Development

This compound's properties make it a versatile compound in several fields.[4][8]

-

Fragrance and Cosmetics : It is widely used as a fragrance agent in perfumes and an emollient or skin-conditioning agent in lotions and creams.[1][4] Its low volatility ensures a long-lasting scent.[8]

-

Food Industry : Due to its fruity notes, it can be used as a flavoring agent.[4] It is naturally found in lemon balm and can serve as a biomarker for its consumption.[7]

-

Pharmaceuticals and Drug Delivery : It acts as a solvent for poorly water-soluble drugs, potentially enhancing their solubility and bioavailability.[4] Its skin-penetrating ability makes it a candidate for use as a penetration enhancer in topical and transdermal drug delivery systems.[4]

-

Material Science : It is employed as a plasticizer in the production of plastics and as a solvent.[8]

Caption: Key application areas of this compound.

Safety and Handling

While generally considered to have low toxicity, proper handling of this compound is essential in a laboratory or industrial setting.[8]

Table 3: Safety and Handling Information

| Aspect | Recommendation | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation. | [2] |

| Precautionary Statements | P264, P280, P302+P352, P321, P332+P317, P362+P364. | [2] |

| Personal Protective Equipment | Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area. | [9] |

| First Aid (Skin Contact) | Take off contaminated clothing. Wash off with soap and plenty of water. Consult a physician. | [9][10] |

| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes and consult a physician. | [9][10] |

| First Aid (Inhalation) | Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician. | [9][10] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Call a doctor immediately. | [9] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus. | [9] |

| Spill Management | Absorb with inert material. Collect and arrange for disposal. Prevent entry into drains. | [9] |

This guide consolidates key technical information for this compound, providing a foundation for its application in research and development. For further details, consulting the referenced safety data sheets and scientific literature is recommended.

References

- 1. This compound | 94-50-8 [chemicalbook.com]

- 2. This compound | C15H22O2 | CID 66751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 94-50-8 [m.chemicalbook.com]

- 4. Buy this compound | 94-50-8 [smolecule.com]

- 5. This compound, 94-50-8 [thegoodscentscompany.com]

- 6. scbt.com [scbt.com]

- 7. Showing Compound this compound (FDB020015) - FooDB [foodb.ca]

- 8. CAS 94-50-8: this compound | CymitQuimica [cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Chemical Profile of Octyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of octyl benzoate (CAS No. 94-50-8). The information is curated to support research and development activities, with a focus on delivering precise, quantitative data and established experimental methodologies.

Chemical Identity and Structure

This compound, with the IUPAC name this compound, is the ester formed from the condensation of benzoic acid and octan-1-ol.[1][2][3] It is classified as a benzoate ester.[1] The molecule consists of a benzene ring attached to a carbonyl group, which is in turn linked to an eight-carbon alkyl chain through an oxygen atom. This structure imparts both aromatic and aliphatic characteristics to the molecule.

Below is a two-dimensional representation of the chemical structure of n-octyl benzoate.

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers

For unambiguous identification, the following identifiers are provided for this compound.

| Identifier | Value | Source |

| CAS Number | 94-50-8 | [2][4][5][6] |

| Molecular Formula | C15H22O2 | [2][5][6] |

| Molecular Weight | 234.33 g/mol | [5][6] |

| IUPAC Name | This compound | [4][6] |

| InChI | InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | [4][6] |

| InChIKey | VECVSKFWRQYTAL-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | CCCCCCCCOC(=O)C1=CC=CC=C1 | [4][6] |

| Synonyms | Benzoic acid octyl ester, n-Octyl benzoate, Capryl benzoate | [2][4][6] |

Physicochemical Properties

This compound is a colorless, slightly viscous liquid at room temperature.[1][2] It is characterized by its insolubility in water and solubility in organic solvents like alcohol and oils.[1][2]

| Property | Value | Conditions | Source |

| Appearance | Colorless liquid | Ambient | [1][2] |

| Boiling Point | 305.5 °C | 760 mmHg | [1] |

| 182-183 °C | 21 Torr | [2] | |

| Density | 0.9639 g/cm³ | 20 °C | [1] |

| Refractive Index (nD) | 1.4880 | 20 °C | [1] |

| Flash Point | 135 °C (275 °F) | TCC | |

| Water Solubility | 0.0013 g/L (Predicted) | 25 °C | [4] |

| logP (Octanol/Water) | 5.47 (Predicted) | - | [4] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is the Fischer-Speier esterification.[7] This acid-catalyzed reaction involves heating benzoic acid with an excess of n-octanol. The equilibrium is driven towards the product side by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves the initial protonation of the carbonyl oxygen of benzoic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of n-octanol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester. The final step is the deprotonation of the ester to yield this compound and regenerate the acid catalyst.

Caption: Mechanism of Fischer-Speier Esterification for this compound Synthesis.

General Experimental Protocol for Synthesis

The following is a generalized laboratory procedure for the synthesis of this compound. Specific quantities and reaction times may require optimization.

-

Apparatus Setup : Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reagent Charging : To the flask, add benzoic acid (1.0 eq), n-octanol (1.5-3.0 eq), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~1-2 mol%), and an appropriate solvent for azeotropic water removal (e.g., toluene or cyclohexane).

-

Reaction : Heat the mixture to reflux. The water-solvent azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating to the bottom and the solvent returning to the flask. Monitor the reaction progress by tracking the amount of water collected or by using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.

-

Neutralization : Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[8]

-

Extraction : Wash the organic layer sequentially with water and then brine (saturated NaCl solution).[8]

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

-

Purification : The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis and Purification Workflow

The logical flow from starting materials to the final purified product is outlined below.

Caption: General Experimental Workflow for Synthesis and Purification.

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data were obtained in deuterochloroform (CDCl₃).[1]

¹H NMR Data (200 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.04 – 8.00 | m | - | 2H | Ar-H (ortho to C=O) |

| 7.53 – 7.49 | m | - | 1H | Ar-H (para to C=O) |

| 7.44 – 7.37 | m | - | 2H | Ar-H (meta to C=O) |

| 4.32 | t | 6.6 | 2H | -O-CH₂ -(CH₂)₆-CH₃ |

| 1.79 – 1.65 | m | - | 2H | -O-CH₂-CH₂ -(CH₂)₅-CH₃ |

| 1.42 – 1.25 | m | - | 10H | -O-(CH₂)₂-(CH₂ )₅-CH₃ |

| 0.87 – 0.81 | m | - | 3H | -O-(CH₂)₇-CH₃ |

¹³C NMR Data (50 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 166.6 | C =O (Ester) |

| 132.7 | Ar-C (para) |

| 129.5 | Ar-C (ortho) |

| 128.3 | Ar-C (meta) |

| 64.3 | -O-C H₂- |

| 31.7 | Alkyl Chain |

| 29.2 | Alkyl Chain |

| 28.9 | Alkyl Chain |

| 26.0 | Alkyl Chain |

| 22.6 | Alkyl Chain |

| 14.0 | -C H₃ |

Mass Spectrometry (MS)

Mass spectrometry data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), is available through public databases such as PubChem and the NIST Chemistry WebBook.[6][9] Electron Ionization (EI) mass spectra typically show characteristic fragmentation patterns.

Key Fragments (GC-MS, EI)

| m/z | Relative Intensity | Putative Fragment |

| 123 | High | [C₇H₅O₂]⁺ (Benzoyl cation) |

| 105 | High | [C₇H₅O]⁺ (Benzoyl cation minus O) or [C₆H₅CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy

While a specific experimental spectrum is not provided, the expected characteristic absorption bands for this compound based on its functional groups are as follows:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1270, ~1110 | C-O stretch | Ester |

Applications in Research and Development

This compound serves primarily as a fragrance agent in various consumer products.[1][2] For drug development professionals, its properties as an organic solvent and its low water solubility make it a candidate for use as an emollient or a solvent in topical formulations, potentially enhancing the solubility and delivery of poorly water-soluble active pharmaceutical ingredients (APIs).

References

- 1. rsc.org [rsc.org]

- 2. This compound | 94-50-8 [chemicalbook.com]

- 3. hmdb.ca [hmdb.ca]

- 4. This compound (94-50-8) 1H NMR [m.chemicalbook.com]

- 5. This compound (94-50-8) 13C NMR spectrum [chemicalbook.com]

- 6. This compound | C15H22O2 | CID 66751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Benzoic acid, octyl ester [webbook.nist.gov]

An In-depth Technical Guide to Octyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of octyl benzoate, focusing on its IUPAC nomenclature, physicochemical properties, synthesis, and safety information. The content is structured to serve as a core reference for professionals in research and development.

IUPAC Nomenclature and Chemical Identity

This compound is the common name and the officially recognized IUPAC name for the ester formed from benzoic acid and octan-1-ol.[1] It is classified as a benzoate ester.[1][2][3]

Synonyms: n-Octyl benzoate, Benzoic acid, octyl ester, Capryl benzoate[1][4]

| Identifier | Value |

| IUPAC Name | This compound[1][3] |

| CAS Number | 94-50-8[1][2][5] |

| Molecular Formula | C₁₅H₂₂O₂[1][2][5] |

| Molecular Weight | 234.33 g/mol [1][5] |

| InChI | InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3[1][2] |

| InChIKey | VECVSKFWRQYTAL-UHFFFAOYSA-N[1][2] |

| SMILES | CCCCCCCCOC(=O)C1=CC=CC=C1[1] |

Physicochemical Properties

This compound is a colorless to very pale straw-colored, slightly viscous liquid.[5] It is characterized by a fruity, balsamic odor.[5]

| Property | Value | Source |

| Boiling Point | 305.5 °C | [5] |

| Density | 0.9639 g/cm³ (at 20/4 °C) | [5] |

| Refractive Index | 1.4880 (nD) | [5] |

| Flash Point | 135 °C (275 °F) | [4] |

| Vapor Pressure | 0.000312 mmHg (at 25 °C) (estimated) | [4] |

| Water Solubility | Insoluble | [5] |

| Solubility in Organic Solvents | Soluble in alcohol and oils | [5] |

| logP | 5.47 - 5.691 (estimated) | [2][5] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Fischer esterification of benzoic acid with n-octanol, typically using an acid catalyst.[5] To drive the reversible reaction toward the product, water is continuously removed, often through azeotropic distillation.

Experimental Protocol: Azeotropic Esterification of Benzoic Acid and n-Octanol

This protocol describes a laboratory-scale synthesis of this compound using a Dean-Stark apparatus for azeotropic water removal.

Materials:

-

Benzoic acid

-

n-Octanol

-

Toluene (as azeotroping agent)

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzoic acid, a molar excess of n-octanol (e.g., 1.5 to 2 equivalents), and toluene.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Azeotropic Distillation: Assemble a Dean-Stark apparatus with a reflux condenser on top of the reaction flask. Heat the mixture to reflux. The toluene-water azeotrope will distill, and upon condensation, the water will separate and be collected in the Dean-Stark trap, while the toluene will return to the reaction flask.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction. The progress can also be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), and finally with saturated sodium chloride solution.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and diethyl ether.

-

Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Applications

This compound is primarily utilized in the following areas:

-

Fragrance Industry: Due to its pleasant fruity and balsamic odor, it is used as a fragrance ingredient in perfumes, cosmetics, and other scented products.[5]

-

Plastics Industry: It can be employed as a plasticizer.

-

Chemical Intermediate: It serves as a starting material or intermediate in the synthesis of other organic compounds.

Safety and Handling

This compound is considered an irritant. Standard laboratory safety precautions should be followed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.

-

Handling: Handle in a well-ventilated area to avoid inhalation of vapors.

-

First Aid:

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

-

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

Caption: Synthesis of this compound via Fischer Esterification.

References

determining molecular weight of octyl benzoate

An In-depth Technical Guide to Determining the Molecular Weight of Octyl Benzoate

For researchers, scientists, and professionals in drug development, the precise determination of a compound's molecular weight is a foundational requirement for characterization, synthesis, and formulation. This guide provides a comprehensive overview of the theoretical and experimental approaches to ascertain the molecular weight of this compound, a common fragrance and flavoring agent.

Theoretical Molecular Weight Calculation

The molecular weight of a compound can be calculated from its molecular formula by summing the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₅H₂₂O₂.[1][2][3][4][5]

Table 1: Atomic Weights and Calculation of this compound Molecular Weight

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 15 | 180.165 |

| Hydrogen | H | 1.008 | 22 | 22.176 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Total | 234.339 |

Based on the atomic weights, the calculated molecular weight of this compound is approximately 234.34 g/mol .[1][2][4]

Experimental Determination of Molecular Weight

While theoretical calculations provide a precise value, experimental methods are crucial for confirming the identity and purity of a synthesized or isolated compound. Mass spectrometry is the most common and accurate technique for determining the molecular weight of a molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the parent molecule as well as information about its structure from fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or dichloromethane.

-

Introduction: The sample is injected into the mass spectrometer, where it is vaporized in a high-vacuum environment.

-

Ionization: The gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Acceleration: The positively charged ions are accelerated by an electric field.

-

Deflection: The accelerated ions then pass through a magnetic field, which deflects them according to their mass-to-charge ratio. Lighter ions are deflected more than heavier ions.

-

Detection: A detector measures the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion (M⁺•), which directly indicates the molecular weight of this compound. For this compound, this peak would be observed at an m/z value of approximately 234.

Gas Chromatography-Mass Spectrometry (GC-MS)

For complex mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates the components of the mixture before their individual detection by mass spectrometry.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Injection: A small volume of the sample containing this compound is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase. The separation of components is based on their differential partitioning between the mobile (gas) and stationary phases, which is influenced by their boiling points and polarities.

-

Elution: Components with weaker interactions with the stationary phase and lower boiling points will travel through the column faster and elute first.

-

Ionization and Detection: As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized, fragmented, and detected as described in the MS protocol above.

-

Data Analysis: The GC provides a chromatogram showing the retention time of each component, while the MS provides a mass spectrum for each peak in the chromatogram. The mass spectrum corresponding to the retention time of this compound will confirm its molecular weight.

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical workflow for determining the molecular weight of this compound, from obtaining the molecular formula to experimental verification.

Caption: Logical workflow for determining the molecular weight of this compound.

References

octyl benzoate chemical formula and composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl benzoate (CAS No. 94-50-8) is an organic compound, specifically the ester of benzoic acid and octanol.[1] It is a versatile molecule with applications ranging from the fragrance industry to pharmaceuticals, where it can act as a solvent to enhance the solubility of poorly water-soluble drugs.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the realm of drug development.

Chemical Formula and Composition

This compound is a benzoate ester formed from the formal condensation of the carboxyl group of benzoic acid with the hydroxyl group of octan-1-ol.[1] It is found naturally in the leaves of lemon balm. The fundamental properties of this compound are summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Benzoic acid, octyl ester; n-Octyl benzoate; Capryl benzoate[3] |

| CAS Number | 94-50-8 |

| Chemical Formula | C₁₅H₂₂O₂[4] |

| Molecular Weight | 234.33 g/mol [4] |

| Canonical SMILES | CCCCCCCCOC(=O)C1=CC=CC=C1 |

| InChI Key | VECVSKFWRQYTAL-UHFFFAOYSA-N[5] |

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Mass Percent |

| Carbon | C | 12.011 | 15 | 76.88% |

| Hydrogen | H | 1.008 | 22 | 9.46% |

| Oxygen | O | 15.999 | 2 | 13.66% |

Physicochemical Properties

This compound is a colorless liquid with a fruity, balsamic odor.[6] It is characterized by its low volatility and good solubility in organic solvents.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[6] |

| Boiling Point | 305.5 °C |

| Density | 0.9614 g/cm³ |

| Refractive Index (nD) | 1.4880 |

| Solubility | Insoluble in water; Soluble in alcohol and oils[6] |

| logP (o/w) | 5.691 (est.)[2] |

Experimental Protocols

Synthesis of this compound via Azeotropic Esterification

The most common method for synthesizing this compound is through the azeotropic esterification of benzoic acid with n-octanol.[6] This method utilizes a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.

Materials:

-

Benzoic acid

-

n-Octanol

-

Toluene

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add benzoic acid, a molar excess of n-octanol, and toluene as the azeotropic solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Assemble the Dean-Stark apparatus and reflux condenser with the flask.

-

Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the toluene and excess n-octanol, yielding crude this compound.

-

The product can be further purified by vacuum distillation.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons of the benzoate group and the aliphatic protons of the octyl chain.

Table 4: ¹H NMR Chemical Shifts and Peak Assignments for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (ortho) | ~8.05 | m |

| Aromatic Protons (para) | ~7.53 | m |

| Aromatic Protons (meta) | ~7.42 | m |

| -OCH₂- | ~4.31 | t |

| -OCH₂CH ₂- | ~1.75 | m |

| -(CH₂)₅- | ~1.44 - 1.25 | m |

| -CH₃ | ~0.88 | m |

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.[7][8]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 5: ¹³C NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| C=O | ~166.6 |

| Aromatic C (quaternary) | ~132.7 |

| Aromatic C-H | ~129.5, ~128.3 |

| -OCH₂- | ~64.3 |

| -(CH₂)₆- | ~31.7, ~29.2, ~28.9, ~26.0, ~22.6 |

| -CH₃ | ~14.0 |

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.[8]

The IR spectrum of this compound displays key absorption bands corresponding to its functional groups.

Table 6: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (ester) | ~1720 | Strong, sharp absorption |

| C-O (ester) | ~1270 and ~1110 | Strong absorptions |

| C-H (aromatic) | >3000 | Medium to weak absorptions |

| C-H (aliphatic) | <3000 | Medium to strong absorptions |

| C=C (aromatic) | ~1600 and ~1450 | Medium to weak absorptions |

The mass spectrum of this compound under electron ionization (EI) shows a molecular ion peak and characteristic fragment ions.

Table 7: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 234 | [M]⁺ (Molecular ion) |

| 123 | [C₇H₅O₂]⁺ (Benzoyl cation) |

| 105 | [C₇H₅O]⁺ (Loss of octoxy radical) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The base peak is typically observed at m/z 123.[1]

Applications in Drug Development

This compound's properties make it a compound of interest for pharmaceutical applications, primarily as an excipient in drug formulations.

Solubility Enhancement

A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). This compound, being an effective solvent for many organic compounds, can be used in formulations to dissolve such APIs, thereby enhancing their bioavailability. Its use as a cosolvent in lipid-based drug delivery systems is an area of active investigation.

Transdermal Drug Delivery

The transdermal delivery of drugs offers several advantages over oral or parenteral administration. However, the stratum corneum of the skin presents a formidable barrier to drug penetration. Chemical penetration enhancers are often incorporated into transdermal formulations to overcome this barrier. The lipophilic nature of this compound suggests its potential as such an enhancer, facilitating the transport of drugs across the skin.

Conclusion

This compound is a well-characterized compound with a range of applications. Its chemical and physical properties are well-documented, and its synthesis is straightforward. For drug development professionals, its utility as a solubilizing agent and potential as a penetration enhancer in transdermal systems make it a valuable excipient to consider in formulation development. Further research into specific drug formulations containing this compound is warranted to fully explore its potential in advanced drug delivery systems.

References

- 1. This compound | C15H22O2 | CID 66751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 94-50-8 [thegoodscentscompany.com]

- 3. Showing Compound this compound (FDB020015) - FooDB [foodb.ca]

- 4. Benzoic acid, octyl ester [webbook.nist.gov]

- 5. Benzoic acid, octyl ester [webbook.nist.gov]

- 6. This compound (94-50-8) 13C NMR [m.chemicalbook.com]

- 7. This compound (94-50-8) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

Foundational Research on Benzoic Acid Esters: A Technical Guide for Drug Development Professionals

Introduction

Benzoic acid esters, a class of organic compounds synthesized from benzoic acid and various alcohols, have emerged as versatile scaffolds in medicinal chemistry and drug development. Their inherent physicochemical properties, coupled with a wide spectrum of biological activities, make them attractive candidates for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the foundational research on benzoic acid esters, with a focus on their synthesis, key biological activities, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this important class of molecules.

Synthesis of Benzoic Acid Esters

The synthesis of benzoic acid esters is primarily achieved through two principal methods: Fischer esterification and transesterification. The choice of method often depends on the starting materials, desired scale, and reaction conditions.

Fischer Esterification

Fischer esterification is a classic and widely used method for the synthesis of esters, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. In the context of benzoic acid esters, this involves the reaction of benzoic acid with an appropriate alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is reversible and is typically driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.

Experimental Protocol: Fischer Esterification of Benzoic Acid with Methanol [1][2]

-

Reaction Setup: In a round-bottom flask, dissolve 610 mg of benzoic acid in 25 mL of methanol.[1]

-

Catalyst Addition: Slowly and cautiously add 0.1 mL of concentrated sulfuric acid to the reaction mixture.[1][2]

-

Reflux: Add boiling stones to the flask and attach a reflux condenser. Heat the mixture to 65°C and maintain reflux for one hour.[1][2]

-

Work-up: After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in 50 mL of ethyl acetate. Wash the organic phase sequentially with 30 mL of a saturated sodium bicarbonate (NaHCO₃) solution (x2) and 30 mL of a saturated sodium chloride (NaCl) solution.

-

Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain methyl benzoate.

Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method is particularly useful for converting one ester into another, for instance, from a methyl ester to a more complex alkyl ester. The reaction is often catalyzed by an acid or a base. Natural phosphates have also been shown to be effective catalysts for this transformation.

Experimental Protocol: Transesterification of Methyl Benzoate with Benzyl Alcohol

-

Reaction Setup: In a reaction vessel, combine methyl benzoate and benzyl alcohol.

-

Catalyst: A suitable catalyst, such as a titanate catalyst or natural phosphate, is introduced.

-

Reaction Conditions: The mixture is heated, and the reaction proceeds with the continuous removal of the lower-boiling alcohol (methanol in this case) to drive the equilibrium towards the product.

-

Purification: The resulting benzyl benzoate can be purified by distillation.

Experimental Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification of benzoic acid esters.

Physicochemical Properties

The physicochemical properties of benzoic acid esters can be modulated by altering the alcohol moiety, which influences their lipophilicity, volatility, and other characteristics. These properties are critical for their application in drug delivery and formulation.

| Property | Phenyl Benzoate | Ethyl Benzoate | Dec-2-yl Benzoate |

| Formula | C₁₃H₁₀O₂ | C₉H₁₀O₂ | C₁₇H₂₆O₂ |

| Molecular Weight ( g/mol ) | 198.22 | 150.17 | 262.39 |

| Boiling Point (°C) | 314 | 212 | 326.7 (Predicted) |

| Melting Point (°C) | 68-70 | -34.6 | N/A |

| LogP | 3.12 | 2.6 | 5.5 (Predicted) |

| ΔfG° (kJ/mol) | 49.48 | -96.61 | -31.69 |

| ΔfH°gas (kJ/mol) | N/A | -237.36 | -407.76 |

| ΔfusH° (kJ/mol) | N/A | 15.89 | 33.09 |

| ΔvapH° (kJ/mol) | N/A | N/A | 64.48 |

Data sourced from various chemical property databases.[3][4][5]

Biological Activities and Therapeutic Potential

Benzoic acid esters exhibit a remarkable range of biological activities, which has spurred their investigation for various therapeutic applications.

Antimicrobial and Antifungal Activity

Several benzoic acid esters have demonstrated significant activity against a variety of microorganisms, including bacteria and fungi. Their mechanism of action is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution [6][7][8]

-

Preparation of Microtiter Plate: Dispense a sterile growth medium into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add a stock solution of the benzoic acid ester to the first well of a row and perform two-fold serial dilutions across the plate.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions for the growth of the microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

The antioxidant potential of benzoic acid esters, particularly those with hydroxyl substitutions on the aromatic ring, has been a subject of interest. They can act as free radical scavengers, which is a key mechanism in mitigating oxidative stress-related diseases.

Experimental Protocol: DPPH Radical Scavenging Assay [9][10][11][12]

-

Reaction Mixture: Prepare a solution of the benzoic acid ester in a suitable solvent (e.g., methanol). Add this solution to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

-

Incubation: Allow the reaction mixture to stand in the dark for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC₅₀ value, the concentration of the ester required to scavenge 50% of the DPPH radicals, is then determined.

Experimental Workflow: Biological Evaluation

Caption: General workflow for the biological evaluation of benzoic acid esters.

Anti-inflammatory Activity: PDE4 Inhibition

Certain benzoic acid ester derivatives have been identified as potent inhibitors of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[13][14][15][16] By inhibiting PDE4, these compounds increase the intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn leads to a dampening of the inflammatory response. This makes them promising candidates for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Signaling Pathway: PDE4 Inhibition by Benzoic Acid Esters

Caption: Mechanism of anti-inflammatory action via PDE4 inhibition.

Prodrugs for Tuberculosis Treatment

A particularly innovative application of benzoic acid esters is their use as prodrugs for the treatment of tuberculosis.[17][18][19][20][21] The rationale behind this approach is to increase the lipophilicity of the parent benzoic acid, thereby facilitating its entry into the mycobacterial cell. Once inside, mycobacterial esterases hydrolyze the ester, releasing the active benzoic acid, which then exerts its antimycobacterial effect. This strategy has shown promise in overcoming the permeability barriers of the complex mycobacterial cell wall.

Logical Relationship: Prodrug Activation in Mycobacteria

Caption: Activation of benzoic acid ester prodrugs by mycobacterial esterases.

Conclusion

Benzoic acid esters represent a privileged scaffold in drug discovery, offering a tunable platform for the development of new therapeutic agents. Their straightforward synthesis, coupled with a diverse range of biological activities, underscores their potential in addressing various unmet medical needs. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly continue to fuel innovation in this exciting area of medicinal chemistry. This guide provides a foundational understanding for researchers to build upon in their quest for novel and effective therapeutics.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Benzoic acid, dec-2-yl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzoic acid, phenyl ester (CAS 93-99-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Benzoic acid, ethyl ester (CAS 93-89-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioassay Directed Isolation and Biological Evaluation of Compounds Isolated from Rubus fairholmianus Gard - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. food.actapol.net [food.actapol.net]

- 13. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases | CoLab [colab.ws]

- 15. researchgate.net [researchgate.net]

- 16. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sciforum.net [sciforum.net]

- 18. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antimycobacterial Assessment of Salicylanilide Benzoates including Multidrug-Resistant Tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Octyl Benzoate

Abstract

This compound (CAS 94-50-8) is a benzoate ester recognized for its characteristic fruity, balsamic aroma. While its primary application lies within the fragrance and cosmetics industries, its properties as a solvent and plasticizer have garnered interest in material science and pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis via Fischer-Speier esterification are presented, alongside a compilation of its spectral and physical data. Furthermore, this document clarifies its mechanism of action, focusing on its interaction with olfactory receptors, and addresses the absence of known involvement in cellular signaling pathways relevant to drug development.

Introduction

This compound, the ester formed from the condensation of benzoic acid and n-octanol, is a significant compound in the realm of synthetic fragrance chemistry.[1] Its pleasant aroma has made it a valuable ingredient in a variety of consumer products. Beyond its olfactory properties, this compound serves as an emollient, skin-conditioning agent, and a potential solvent or excipient in pharmaceutical preparations. This guide aims to provide a detailed technical resource on this compound, with a focus on its historical context, synthesis, and analytical characterization.

Discovery and History

The precise date and individual credited with the first synthesis of this compound are not well-documented in historical records. Its discovery is intrinsically linked to the broader development of synthetic organic chemistry and the burgeoning fragrance industry in the late 19th and early 20th centuries.

The foundational reaction for the synthesis of this compound, the acid-catalyzed esterification of a carboxylic acid and an alcohol, was first described by Emil Fischer and Arthur Speier in 1895. This reaction, now known as the Fischer-Speier esterification , became a cornerstone of synthetic chemistry, enabling the production of a vast array of esters for various industrial applications, including fragrances.

The late 1800s saw a surge in the synthesis of new aroma molecules, driven by a desire to create novel scents and find cost-effective alternatives to expensive natural extracts. It is highly probable that this compound was first synthesized during this period of extensive exploration into the synthesis of fragrant esters. While a singular "discovery" paper for this compound is not apparent, its synthesis follows the well-established principles of Fischer-Speier esterification, suggesting it was likely one of many esters created and characterized during this innovative era.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O₂ | [1][2] |

| Molecular Weight | 234.33 g/mol | [2] |

| CAS Number | 94-50-8 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 305.5 °C at 760 mmHg | [1] |

| Density | 0.9639 g/cm³ at 20 °C | [1] |

| Refractive Index (nD) | 1.4880 at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol and oils. | [1] |

| Flash Point | 135 °C (275 °F) | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks and Assignments | Reference(s) |

| ¹H NMR | Data available but requires specific peak assignments from experimental data. | [4] |

| ¹³C NMR | Data available but requires specific peak assignments from experimental data. | [5] |

| Infrared (IR) Spectroscopy | Strong C=O stretch (ester) ~1720 cm⁻¹, C-O stretch ~1270 cm⁻¹, aromatic C-H stretches >3000 cm⁻¹, aliphatic C-H stretches <3000 cm⁻¹. | [2] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 234. Key fragments at m/z 123 (benzoyl cation) and 105 (phenyl cation). | [2] |

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the Fischer-Speier esterification of benzoic acid with n-octanol, using an acid catalyst.[1] This reaction is reversible and is typically driven to completion by removing the water formed as a byproduct, often through azeotropic distillation.

Experimental Protocol: Fischer-Speier Esterification of Benzoic Acid and n-Octanol

This protocol is a representative procedure based on established methods for Fischer-Speier esterification.

Materials:

-

Benzoic acid

-

n-Octanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add benzoic acid, a molar excess of n-octanol (e.g., 1.5 to 2 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.

-

Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reflux and Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating and the toluene returning to the reaction flask. Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid) and then with brine.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the toluene and excess n-octanol under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by vacuum distillation to yield the final product.

Characterization

The purified this compound should be characterized using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity. The data should be consistent with the values presented in Table 2.

Mechanism of Action and Biological Relevance

The primary and well-established mechanism of action for this compound is its interaction with olfactory receptors in the nasal cavity, which elicits the perception of its characteristic fruity, balsamic scent. There is no scientific evidence to suggest that this compound is involved in any specific cellular or molecular signaling pathways in the manner of a therapeutic drug. For professionals in drug development, it is important to note that while this compound may be used as an excipient in formulations, it is not considered an active pharmaceutical ingredient with a targeted biological signaling function.

Visualizations

Fischer-Speier Esterification Workflow

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

Logical Relationship of Synthesis and Characterization

Caption: Logical flow from synthesis to analytical characterization of this compound.

Conclusion

This compound is a well-established compound with a history rooted in the expansion of synthetic organic chemistry for the fragrance industry. Its synthesis is a classic example of the robust and efficient Fischer-Speier esterification. While it does not possess known activity in drug-related signaling pathways, its properties as a solvent and emollient may be of interest in pharmaceutical formulation. This guide provides the essential technical information for researchers and scientists working with or considering the use of this compound in their applications.

References

Methodological & Application

Octyl Benzoate: Application Notes and Protocols for Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl benzoate is a benzoate ester recognized for its use as a fragrance ingredient in a variety of consumer products.[1][2][3] It is characterized by a faint, sweet, balsamic, and fruity aroma.[4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in fragrance research, with a focus on its evaluation, stability, and safety assessment.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in fragrance formulations.

| Property | Value | Reference(s) |

| Molecular Formula | C15H22O2 | [6][7] |

| Molecular Weight | 234.33 g/mol | [6] |

| CAS Number | 94-50-8 | [6][7] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor Profile | Balsamic, fruity | [4][5] |

| Boiling Point | 182-183 °C @ 21 Torr | [3] |

| Flash Point | 135.00 °C (275.00 °F) TCC | [4] |

| Specific Gravity | 0.96790 @ 15.00 °C | [4] |

| logP (o/w) | 5.691 (estimated) | [4] |

| Solubility | Soluble in alcohol; Insoluble in water (0.9178 mg/L @ 25 °C est.) | [4] |

| Vapor Pressure | 0.0002 hPa @ 20°C (estimated) | [8] |

Application Notes

This compound serves multiple functions in fragrance formulations, primarily as a fragrance agent and a solvent.[1][2] Its low volatility contributes to the longevity of a fragrance. The International Fragrance Association (IFRA) recommends usage levels of up to 3.0% in the final fragrance concentrate.[4]

Synthesis

The most common method for synthesizing this compound is through the direct esterification of benzoic acid with 1-octanol, typically using an acid catalyst like sulfuric acid.[1]

Experimental Protocols

The following protocols are provided as a guide for researchers. These are general methodologies that can be adapted for the specific evaluation of this compound.

Sensory Evaluation of this compound

Objective: To characterize the odor profile and intensity of this compound.

Materials:

-

This compound

-

Odorless solvent (e.g., diethyl phthalate or ethanol)

-

Glass smelling strips

-

Panel of trained sensory analysts

-

Odor-free evaluation room

Protocol:

-

Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, 1%, and 0.1% by weight).

-

Dip a fresh smelling strip into each dilution for 2-3 seconds, ensuring the strip is saturated to a consistent level.

-

Allow the solvent to evaporate for a few seconds.

-

Present the smelling strips to the sensory panel in a randomized and blind manner.

-

Panelists evaluate the odor characteristics at different time points (e.g., initial, 5 minutes, 30 minutes, 1 hour, and 4 hours) to assess the odor evolution and tenacity.

-

Panelists will describe the odor using a standardized vocabulary and rate the intensity on a scale (e.g., 0-10, from not perceptible to very strong).

-

Data from the panel is compiled and analyzed to create a comprehensive odor profile of this compound.

Stability Testing in a Cosmetic Formulation

Objective: To assess the physical and chemical stability of a fragrance formulation containing this compound.

Materials:

-

Test fragrance formulation containing a known concentration of this compound.

-

Control formulation without this compound.

-

Appropriate final packaging (e.g., glass bottles, plastic tubes).

-

Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).[9]

-

UV light chamber.[9]

-

Instrumentation for analysis (e.g., GC-MS, pH meter, viscometer).

Protocol:

-

Prepare the test and control formulations and package them in the final intended containers.

-

Store the samples under various conditions:

-

At specified time points (e.g., 0, 1, 2, and 3 months for accelerated testing), evaluate the samples for the following parameters:

-

Compare the results of the test formulation to the control and the initial measurements to determine the stability of this compound in the formulation.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the concentration of this compound in a fragrance mixture or cosmetic product.

Materials:

-

Sample containing this compound.

-

Internal standard (e.g., 1,4-dibromobenzene).

-

Volatile organic solvent (e.g., hexane, dichloromethane).[3]

-

GC-MS system with a suitable capillary column (e.g., non-polar DB-5 or mid-polar SH-I-17).[2][11]

Protocol:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in a known volume of a suitable solvent. For complex matrices like creams, a liquid-liquid extraction may be necessary.[12][13]

-

Add a known concentration of the internal standard.

-

Prepare a series of calibration standards of this compound with the same concentration of the internal standard.

-

-

GC-MS Analysis:

-

Injector Temperature: 250 °C.[11]

-

Carrier Gas: Helium.

-